Germanium sulfide, with the chemical formula Germanium(II) sulfide (GeS), is a semiconductor material belonging to the group of layered metal monochalcogenides. It is characterized by its unique structural and electronic properties, making it significant in various scientific and technological applications. The compound has a melting point of approximately 615 °C and exhibits a bandgap in the visible region, ranging from 1.65 to 1.8 electron volts. This bandgap contributes to its anisotropic optical properties, which are similar to those of black phosphorus .
Germanium sulfide can be classified as a layered transition metal dichalcogenide. It is part of a broader category of materials known for their two-dimensional structures, which have garnered interest in fields such as nanoelectronics and optoelectronics . The compound is synthesized primarily through chemical vapor transport methods and has applications in photovoltaic devices, photodetectors, and solid-state batteries due to its favorable electronic characteristics .
The synthesis of germanium sulfide can be achieved through several methods:
A notable synthesis route involves the reaction of germanium dioxide with sodium hydroxide, followed by treatment with sulfuric acid and hydrogen sulfide, resulting in pure germanium disulfide precipitate .
Germanium sulfide crystallizes in an orthorhombic structure characterized by puckered layers similar to those found in black phosphorus. The specific space group for this structure is Pcmn (D^2h^16). Each monolayer exhibits a bilayer configuration along one axis, contributing to its unique electronic properties .
Key structural data for germanium sulfide includes:
Germanium sulfide participates in various chemical reactions, including:
For instance:
Additionally, it can react with sodium sulfide to form sodium thiogermanate:
These reactions highlight the compound's versatility in forming various derivatives useful for electronic applications .
The mechanism of action for germanium sulfide primarily relates to its electronic properties as a semiconductor. When exposed to light or electrical stimuli, electrons can be excited across the bandgap, facilitating conductivity. The anisotropic nature of its crystal structure leads to varying electronic behavior depending on the direction of current flow or light polarization.
In applications such as photodetectors, the absorption of photons results in the generation of electron-hole pairs, which can be separated by an applied electric field, thus contributing to current flow .
Germanium sulfide has diverse applications across several scientific fields:
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